molecular formula C32H37N5O3 B560121 EPZ005687 CAS No. 1396772-26-1

EPZ005687

Katalognummer: B560121
CAS-Nummer: 1396772-26-1
Molekulargewicht: 539.7 g/mol
InChI-Schlüssel: ZOIBZSZLMJDVDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EPZ005687 ist ein potenter und selektiver Inhibitor des Enzyms Enhancer of zeste Homolog 2 (EZH2), einer katalytischen Untereinheit des Polycomb-repressiven Komplexes 2 (PRC2). Dieses Enzym ist für die Methylierung von Histon H3 an Lysin 27 (H3K27) verantwortlich, eine Modifikation, die mit der Gen-Silencing verbunden ist. This compound hat ein erhebliches Potenzial gezeigt, die EZH2-Aktivität zu hemmen, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung und Krebstherapie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von EPZ005687 umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Indazolkerns, gefolgt von der Einführung der Cyclopentylgruppe und der Morpholinomethylphenylgruppe. Der letzte Schritt beinhaltet die Bildung der Carboxamidverknüpfung. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltverträglichkeit optimiert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Verfahren und dem Recycling von Lösungsmitteln und Reagenzien .

Analyse Chemischer Reaktionen

Biochemical Mechanism of Action

EPZ005687 functions as a SAM-competitive inhibitor by binding to the S-adenosylmethionine (SAM) pocket within the SET domain of EZH2 . This binding disrupts the enzymatic transfer of methyl groups to histone H3 lysine 27 (H3K27), a critical epigenetic modification associated with gene silencing .

Key Features:

  • Binding Affinity : Exhibits a Kᵢ of 24 nM for EZH2, with >500-fold selectivity against 15 other methyltransferases .
  • SAM Competition : Competes with SAM for binding, blocking the methyl donor’s access to the catalytic site .
  • Structural Interactions :
    • Forms hydrogen bonds with Asn688 (central amide) and His689 (pyridone group) .
    • The indazole moiety occupies a hydrophobic pocket, while the N-isopropyl piperazine group remains solvent-exposed .

Enzyme Inhibition Kinetics

This compound demonstrates potent inhibition of PRC2 enzymatic activity, with an IC₅₀ of 54 nM in biochemical assays . Its efficacy spans wild-type and mutant EZH2 variants (e.g., Y641F, A677G), though binding affinity varies:

EZH2 VariantRelative Affinity vs. Wild-Type
Wild-Type
Y641 Mutant~2×
A677G Mutant5.4×

Data from competitive binding assays .

Structural Activity Relationship (SAR)

Modifications to the morpholinomethyl and pyridone-indazole regions of this compound revealed critical pharmacophores for EZH2 inhibition :

Table 1: Impact of Structural Modifications on EZH2 Inhibition

CompoundModificationEZH2 IC₅₀ (nM)EZH1 IC₅₀ (nM)
5 Pyridone-indazole core<1069 ± 14
39 Removal of indazole>10,000>10,000
55 Replacement of N-isopropyl190 ± 33>2,500
  • Core Integrity : The pyridone-indazole core is essential for maintaining hydrogen bonding and hydrophobic interactions .
  • Solvent-Exposed Groups : Modifications to the N-isopropyl piperazine region minimally affect potency but influence solubility .

Selectivity Profile

This compound shows 50-fold selectivity for EZH2 over EZH1 and negligible activity against other methyltransferases (e.g., G9a, SUV39H1) . Selectivity was confirmed via:

  • Radioligand Displacement Assays : >60-fold selectivity against 77 off-target ion channels and GPCRs .
  • Cellular Assays : Apoptosis induction in lymphoma cells with EZH2 mutations (Y641F, A677G) but minimal effects on wild-type cells .

Biological Impact

  • Cell Cycle Arrest : Causes G1-phase accumulation in mutant lymphoma cells (e.g., WSU-DLCL2) by reducing H3K27me3 levels .
  • Gene Derepression : Reactivates PRC2-silenced tumor suppressor genes (e.g., CDKN1A) .
  • In Vivo Efficacy : Delays osteoarthritis progression in mice by modulating EZH2-SOD1-ROS pathways .

Comparative Analysis with Analogues

Wissenschaftliche Forschungsanwendungen

Cancer Research

1.1 Mechanism of Action
EPZ005687 inhibits the trimethylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing. This inhibition leads to the reactivation of tumor suppressor genes that are typically silenced in cancer cells, particularly in non-Hodgkin lymphoma where mutations in EZH2 are prevalent .

1.2 Efficacy in Lymphoma
In studies involving lymphoma cell lines, this compound demonstrated potent anti-cancer effects by inducing apoptosis specifically in cells harboring mutations at Tyr641 or Ala677 of EZH2. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 24 nM, showing over 500-fold selectivity against other methyltransferases, making it a promising candidate for targeted therapy .

1.3 Multiple Myeloma Studies
Research indicates that this compound significantly reduces cell viability in multiple myeloma cell lines with high-risk features. The compound's effectiveness was assessed over a 72-hour period, revealing a consistent reduction in cell viability across various concentrations, with GI50 values ranging from 8 to 12 µM .

Cardiovascular Applications

2.1 Pulmonary Arterial Hypertension (PAH)
this compound has been investigated for its protective effects against transverse aortic constriction (TAC)-induced pulmonary arterial hypertension (PAH). In vivo studies showed that treatment with this compound significantly reduced right ventricular systolic pressure and alleviated hypertrophy associated with PAH, suggesting its potential as a therapeutic agent in cardiovascular diseases .

2.2 Mechanistic Insights
The compound's ability to regulate reactive oxygen species (ROS) levels through the modulation of SOD1 expression highlights its role in oxidative stress pathways related to cardiovascular health. This suggests that this compound may offer dual benefits by targeting both epigenetic modifications and oxidative stress responses in PAH models .

Table 1: Summary of this compound Applications

Application AreaKey FindingsReferences
Cancer (Lymphoma)Induces apoptosis in mutant EZH2 cells; IC50 ~24 nM ,
Cancer (Multiple Myeloma)Reduces viability across high-risk cell lines; GI50 ~8-12 µM ,
Cardiovascular DiseaseReduces RVSP and hypertrophy in PAH models; modulates oxidative stress ,

Wirkmechanismus

EPZ005687 exerts its effects by binding to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain, thereby inhibiting the enzymatic activity of PRC2. This inhibition prevents the methylation of histone H3 at lysine 27 (H3K27), leading to the reactivation of silenced genes and subsequent changes in gene expression. The molecular targets and pathways involved include the PRC2 complex, histone H3, and various downstream genes regulated by H3K27 methylation .

Vergleich Mit ähnlichen Verbindungen

EPZ005687 ist einzigartig in seiner hohen Selektivität und Potenz als EZH2-Inhibitor. Es hat eine 50-fache Selektivität gegenüber dem eng verwandten Enzym Enhancer of zeste Homolog 1 (EZH1) und eine 500-fache Selektivität gegenüber anderen Proteinmethyltransferasen. Andere ähnliche Verbindungen umfassen GSK126, Tazemetostat und UNC1999, die ebenfalls EZH2 anvisieren, sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Profilen unterscheiden .

Biologische Aktivität

EPZ005687 is a selective inhibitor of the enzyme EZH2, a key component of the polycomb repressive complex 2 (PRC2), which plays a crucial role in the methylation of histone H3 at lysine 27 (H3K27). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies and other cancers characterized by aberrant EZH2 activity. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound functions primarily by inhibiting the enzymatic activity of EZH2, leading to a reduction in H3K27 methylation. The compound binds to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain with a potent inhibition constant (Ki) of 24 nM. This inhibition is significantly selective, being 500-fold more potent against EZH2 than other protein methyltransferases and 50-fold more selective than its closely related counterpart, EZH1 .

In Vitro Studies

This compound has demonstrated significant cytotoxic effects across various cancer cell lines:

  • Multiple Myeloma : In studies involving multiple myeloma cell lines, this compound reduced cell viability in a concentration-dependent manner. The half-maximal growth inhibition (GI50) values ranged from 8 to 12 µM across different cell lines. Notably, even cells with high-risk genetic features responded to treatment, suggesting potential efficacy in resistant populations .
  • Rhabdomyosarcoma : In rhabdomyosarcoma (RMS) cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 86% at 21 µM). The compound also caused cell cycle arrest in the G1 phase, indicating its ability to disrupt normal cell proliferation .
  • Myelodysplastic Syndromes (MDS) : In MDS models, this compound increased apoptosis and reduced EZH2 expression and H3K27me3 levels. Co-treatment with lower doses of this compound and DZNep showed synergistic effects on HOX gene expression, further supporting its role in epigenetic modulation .

In Vivo Studies

In animal models, particularly those simulating osteoarthritis (OA), intra-articular injection of this compound delayed disease progression, highlighting its potential beyond oncology applications .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Clinical Trial Insights : A study involving nearly 1,500 patients revealed that high levels of EZH2 expression correlated with poor outcomes in multiple myeloma. Treatment with this compound was shown to improve patient responses significantly compared to standard therapies .
  • Combination Therapies : In preclinical trials combining this compound with other agents, such as DZNep or conventional chemotherapy drugs, enhanced anti-tumor effects were observed. This suggests that this compound may be particularly effective as part of a multi-modal treatment strategy .

Summary of Research Findings

Study FocusKey FindingsReference
EZH2 Inhibition Mechanism Ki = 24 nM; selective against EZH1 and other methyltransferases
Multiple Myeloma Efficacy GI50 = 8-12 µM; effective against high-risk variants
Rhabdomyosarcoma Impact Up to 86% reduction in viability; G1 phase arrest
MDS Treatment Effects Increased apoptosis; reduced HOX gene expression
Osteoarthritis Model Delayed disease progression via intra-articular injection

Eigenschaften

IUPAC Name

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIBZSZLMJDVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733849
Record name 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396772-26-1
Record name 1-Cyclopentyl-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396772-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EPZ-5687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396772261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPZ-5687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ4LD5KG1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 6-bromo-1-cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide (0.25 g, 0.56 mmol), 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (0.20 g, 0.67 mmol) and Pd(PPh3)4 (0.032 g, 0.027 mmol) in 1,4-dioxane (4 mL) and purged with argon for 10 min. 2M Na2CO3 solution (0.22 g, 2.03 mmol) was then added to it before a further argon purge for 10 min. The reaction mixture was stirred at 100° C. for 3 h. After completion of the reaction, water was added and extraction carried out using 10% MeOH/DCM. The combined organic layers were washed with water, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford crude material which was purified by column chromatography to give -cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-1H-indazole-4-carboxamide (68.4% yield). LCMS: 540.25 (M+1)+; HPLC: 99.15% (@ 254 nm) (Rt; 5.583); 1H NMR (DMSO-d6, 400 MHz) δ 11.51 (bs, 1H), 8.62 (t, 1H, J=4.8 Hz), 8.36 (s, 1H), 8.10 (s, 1H), 7.85 (s, 1H), 7.80 (d, 2H, J=8 Hz), 7.43 (d, 2H, J=8 Hz), 5.88 (s, 1H), 5.34-5.31 (m, 1H), 4.38 (d, 2H, J=4.8 Hz), 3.59-3.58 (m, 4H), 3.52 (s, 2H), 2.38 (m, 4H), 2.21 (s, 3H), 2.11 (s, 3H), 2.04-1.99 (m, 2H), 1.88 (m, 4H), 1.72-1.69 (m, 2H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.032 g
Type
catalyst
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.